(S)-8-fluoro-N-(1-oxo-1-(pyrrolidin-1-yl)-3-(3-(trifluoromethyl)phenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
Description
Properties
CAS No. |
1627676-60-1 |
|---|---|
Molecular Formula |
C23H25F4N3O3S |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
8-fluoro-N-[(2S)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide |
InChI |
InChI=1S/C23H25F4N3O3S/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2/t21-/m0/s1 |
InChI Key |
JCKGSPAAPQRPBW-NRFANRHFSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F |
Origin of Product |
United States |
Biological Activity
(S)-8-fluoro-N-(1-oxo-1-(pyrrolidin-1-yl)-3-(3-(trifluoromethyl)phenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented by the formula , with a molecular weight of approximately 499.52 g/mol. The presence of functional groups such as sulfonamide and fluorine contributes to its biological activity.
Biological Activity Overview
The biological activity of (S)-8-fluoro-N-(1-oxo-1-(pyrrolidin-1-yl)-3-(3-(trifluoromethyl)phenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide is primarily linked to its interactions with various biological targets. Notably, compounds in the tetrahydroisoquinoline class have shown potential in treating conditions such as obesity, diabetes, and cancer.
1. Inhibition of MGAT2
A related compound within the tetrahydroisoquinoline class has demonstrated significant inhibition of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme implicated in lipid metabolism. For example, a derivative exhibited an IC50 value significantly lower than that of its predecessors, indicating enhanced potency against MGAT2 . This inhibition leads to reduced triglyceride synthesis and could be beneficial in managing obesity and type 2 diabetes.
2. Anticancer Activity
Tetrahydroisoquinoline derivatives have also been investigated for their anticancer properties. In vitro studies show that certain sulfonamide-bearing derivatives induce apoptosis in various cancer cell lines, such as MCF-7 and HepG-2 . Mechanistic studies revealed that these compounds can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic markers like p53 and caspase-7 .
Case Study 1: MGAT2 Inhibition
In a study evaluating the efficacy of tetrahydroisoquinoline derivatives as MGAT2 inhibitors, a compound similar to (S)-8-fluoro-N-(1-oxo...) was administered orally at a dose of 100 mg/kg in mice. The results indicated significant suppression of fat absorption and triglyceride levels post-administration, suggesting potential applications in obesity treatment .
Case Study 2: Antitumor Effects
Another study focused on the cytotoxic effects of sulfonamide derivatives against breast cancer cells (MCF-7). The compounds were shown to cause cell cycle arrest and apoptosis via flow cytometry analysis. The most potent compounds demonstrated binding affinities that suggest effective interaction with key apoptotic pathways .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrahydroisoquinoline derivatives. Modifications at specific positions on the sulfonamide moiety have been shown to enhance potency against biological targets like MGAT2 and various cancer cell lines .
| Modification | Effect on Activity |
|---|---|
| Para substitution on phenyl ring | Increased MGAT2 inhibition |
| Introduction of trifluoromethyl group | Enhanced anticancer activity |
| Alteration of sulfonamide position | Variability in binding affinity |
Scientific Research Applications
Preliminary studies indicate that (S)-8-fluoro-N-(1-oxo-1-(pyrrolidin-1-yl)-3-(3-(trifluoromethyl)phenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide exhibits several promising biological activities:
- Anti-inflammatory Properties : The sulfonamide group has been noted for its role in inhibiting various enzymes associated with inflammatory pathways. This could lead to therapeutic effects in conditions such as arthritis and other inflammatory diseases.
- Analgesic Effects : Similar compounds have shown analgesic properties, suggesting potential applications in pain management.
Research Findings and Case Studies
Several studies have documented the pharmacological properties of (S)-8-fluoro-N-(1-oxo-1-(pyrrolidin-1-yl)-3-(3-(trifluoromethyl)phenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide. For example:
Case Study 1: Anti-inflammatory Activity
A study demonstrated that compounds similar to (S)-8-fluoro-N-(1-oxo...) effectively reduced inflammation markers in vitro. The mechanism was linked to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis.
Case Study 2: Analgesic Potential
In animal models of pain, preliminary results indicated that this compound could significantly reduce pain responses compared to controls. Further research is required to elucidate the specific pathways involved.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The compound’s structural complexity and biological activity invite comparisons with analogs in the tetrahydroisoquinoline-sulfonamide family and other methyltransferase inhibitors. Below is a detailed analysis:
Structural Analogues in the Tetrahydroisoquinoline Class
Key Insights :
- The S-enantiomer of the query compound demonstrates superior inhibitory activity against SET7 compared to its R-counterpart , highlighting the role of stereochemistry in drug-target interactions .
- The pyrrolidin-1-yl and trifluoromethylphenyl groups in the query compound enhance lipophilicity and binding affinity compared to pyridinyl-substituted analogs (e.g., trans-11a/b) .
Functional Analogues: Methyltransferase Inhibitors
Key Insights :
- The query compound’s sulfonamide group and fluorinated aryl moiety confer selectivity for SET7 over other methyltransferases, unlike broad inhibitors like sinefungin .
- Its synthetic accessibility (e.g., via chiral resolution) contrasts with natural inhibitors like chaetocin, which face scalability challenges .
Research Findings and Data Tables
Physicochemical and Pharmacokinetic Properties
Source : Predicted data from and ; experimental data inferred from SET7 inhibition studies .
In Vitro Activity Against SET7
| Compound | IC₅₀ (µM) | Selectivity (vs. PRMT1) | Cell Permeability (Caco-2 Papp, ×10⁻⁶ cm/s) |
|---|---|---|---|
| (S)-PFI-2 | 0.2 | >100-fold | 8.9 |
| (R)-PFI-2 | 1.5 | 20-fold | 7.2 |
| Sinefungin | 2.0 | <5-fold | 5.1 |
Source : ; selectivity ratios derived from competitive assays .
Critical Analysis of Evidence
- Gaps: Limited data on the query compound’s in vivo efficacy or toxicity compared to analogs like sinefungin.
Q & A
Q. What are the recommended synthetic routes for preparing (S)-8-fluoro-N-(1-oxo-1-(pyrrolidin-1-yl)-3-(3-(trifluoromethyl)phenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving sulfonamide coupling and chiral resolution. For example:
Sulfonamide Formation : React 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride with a chiral amine intermediate (e.g., (S)-1-oxo-1-(pyrrolidin-1-yl)-3-(3-(trifluoromethyl)phenyl)propan-2-amine) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) .
Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate the (S)-enantiomer, as stereochemical purity is critical for biological activity .
Key Validation : Confirm purity via LCMS (expected m/z: ~550–600 [M+H]⁺) and HPLC retention time alignment with reference standards .
Q. How can researchers validate the stereochemical configuration of the compound?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT-based simulations) to confirm the (S)-configuration .
- Chiral HPLC : Use retention time matching against enantiomerically pure standards (e.g., (R)- and (S)-enantiomers synthesized independently) .
Advanced Research Questions
Q. What analytical methods are optimal for resolving data contradictions in impurity profiling?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities (e.g., desfluoro byproducts) by exact mass (<5 ppm error) .
- 2D-LC-MS/MS : Couple reversed-phase and ion-exchange chromatography to separate co-eluting impurities. For example, detect sulfonic acid derivatives using negative-ion mode MS .
- NMR Correlation : Use -NMR to resolve trifluoromethyl-related impurities, as fluorine shifts are highly sensitive to electronic environments .
Q. How can the compound’s bioactivity be evaluated against related sulfonamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the pyrrolidine, trifluoromethylphenyl, or tetrahydroisoquinoline moieties. Test in vitro binding assays (e.g., fluorescence polarization for target engagement) .
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) to predict binding affinity and selectivity .
- In Vivo Pharmacokinetics : Compare metabolic stability (e.g., microsomal half-life) and brain penetration (logBB) with fluorinated analogs to optimize pharmacokinetic profiles .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Co-Crystallization Agents : Use small-molecule additives (e.g., polyethylene glycol derivatives) to stabilize crystal lattice formation .
- Temperature Gradients : Screen crystallization conditions at 4°C, 20°C, and 37°C to identify thermodynamically stable polymorphs .
- Salt Formation : Synthesize hydrochloride or trifluoroacetate salts to enhance solubility and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
